Cas no 166884-01-1 (6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one)
6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one Chemical and Physical Properties
Names and Identifiers
-
- 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one
- 6-fluoro-2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one
- 6-fluoro-2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- NE53312
- Z355423294
- 6-fluoro-2,2-dimethyl-2,3-dihydro-1H-carbazol-4(9H)-on
- 6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one
-
- MDL: MFCD07780761
- Inchi: 1S/C14H14FNO/c1-14(2)6-11-13(12(17)7-14)9-5-8(15)3-4-10(9)16-11/h3-5,16H,6-7H2,1-2H3
- InChI Key: HNTLDTMFHAXMBW-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C1C(CC(C)(C)CC=1N2)=O
Computed Properties
- Exact Mass: 231.105942232g/mol
- Monoisotopic Mass: 231.105942232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 32.9
6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B442265-25mg |
6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
166884-01-1 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B442265-50mg |
6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
166884-01-1 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B442265-250mg |
6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
166884-01-1 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-31972-0.05g |
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
166884-01-1 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
| Enamine | EN300-31972-0.1g |
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
166884-01-1 | 95.0% | 0.1g |
$83.0 | 2025-02-20 | |
| Enamine | EN300-31972-0.25g |
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
166884-01-1 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
| Enamine | EN300-31972-0.5g |
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
166884-01-1 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Enamine | EN300-31972-1.0g |
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
166884-01-1 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
| Enamine | EN300-31972-2.5g |
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
166884-01-1 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
| Enamine | EN300-31972-5.0g |
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
166884-01-1 | 95.0% | 5.0g |
$908.0 | 2025-02-20 |
6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one
Introduction to 6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one (CAS No. 166884-01-1)
6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one (CAS No. 166884-01-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the carbazole family, which is well-known for its wide range of applications in drug development. The presence of a fluoro substituent and a tetrahydro structure in its molecular framework imparts distinct chemical and pharmacological characteristics that make it a promising candidate for further investigation.
The chemical structure of 6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one consists of a carbazole core with a fluoro group at the 6-position and methyl groups at the 2-position. This specific arrangement contributes to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. The tetrahydro portion of the molecule enhances its solubility and bioavailability, which are critical factors in drug design.
In recent years, there has been a growing interest in fluorinated carbazoles due to their ability to modulate enzyme activity and receptor binding. The fluorine atom is known to influence the electronic properties of adjacent atoms, leading to enhanced binding affinity and metabolic stability. This property has been exploited in the development of various therapeutic agents targeting neurological disorders, cancer, and infectious diseases.
One of the most compelling aspects of 6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel inhibitors targeting enzymes such as kinases and proteases. These enzymes play crucial roles in various cellular processes and are often implicated in disease pathogenesis. By modifying the structure of 6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one, scientists have been able to generate derivatives with improved selectivity and potency.
Recent studies have highlighted the therapeutic potential of fluorinated carbazoles in treating neurological disorders. For instance, derivatives of this compound have shown promise in preclinical models as potential treatments for Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and interact with specific neural receptors makes them particularly interesting for neurodegenerative conditions.
The synthesis of 6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by reduction and fluorination steps. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have also been employed to enhance the efficiency of the synthesis process.
The pharmacokinetic properties of 6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one are another area of active investigation. Studies have demonstrated that fluorine substitution can significantly affect drug absorption, distribution, metabolism, and excretion (ADME) profiles. This modulation is crucial for optimizing drug delivery systems and improving patient outcomes.
In conclusion,6-Fluoro - 2 , 2 - dimethyl - 2 , 3 , 4 , 9 - tetrahydro - 1 H - carbazol - 4 - one (CAS No. 166884 -01 -1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable tool for researchers developing new therapeutic agents. As our understanding of fluorinated compounds continues to grow,6-Fluoro - 2 , 2 - dimethyl - 2 , 3 , 4 , 9 - tetrahydro - 1 H - carbazol - 4 - one is poised to play an increasingly important role in drug discovery and development.
166884-01-1 (6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)